molecular formula C14H11N3OS B13850579 4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol

4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol

Cat. No.: B13850579
M. Wt: 269.32 g/mol
InChI Key: NMNGNLQKYKEQPR-UHFFFAOYSA-N
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Description

4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol is a heterocyclic compound that features a complex fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 2,3-diaminopyridine derivatives with appropriate carboxylic acid derivatives under acidic or basic conditions . The reaction conditions often include the use of catalysts such as palladium on carbon or Raney nickel to facilitate the reduction steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation, but typical conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as signal transduction and metabolic pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazopyridine derivatives such as imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine . These compounds share structural similarities but differ in their specific substituents and functional groups.

Uniqueness

4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol is unique due to its fused ring system that incorporates a thiadiazine moiety. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H11N3OS

Molecular Weight

269.32 g/mol

IUPAC Name

6-methyl-9-thia-2,10,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),3,5,7,11,13,15-heptaen-5-ol

InChI

InChI=1S/C14H11N3OS/c1-9-12-8-19-17-11-5-3-2-4-10(11)15-14(17)16(12)7-6-13(9)18/h2-8,18H,1H3

InChI Key

NMNGNLQKYKEQPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN2C1=CSN3C2=NC4=CC=CC=C43)O

Origin of Product

United States

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